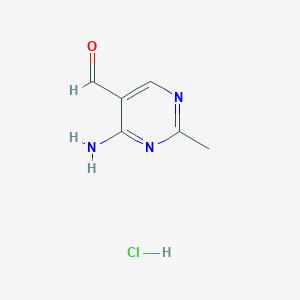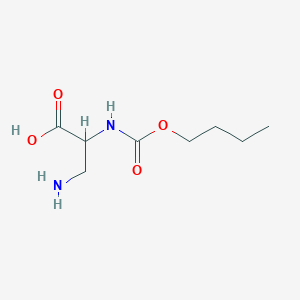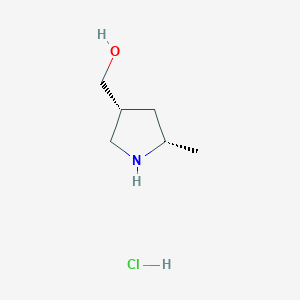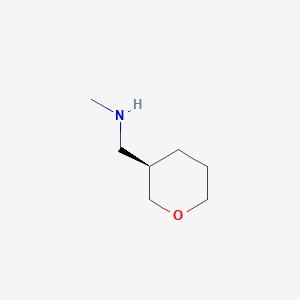
4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole is a heterocyclic organic compound that contains both bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-5-fluoropyrazole and 1-methylcyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as N,N-dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions, with the reactions carried out under inert atmospheres to prevent oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce larger, more complex molecules.
科学研究应用
4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with specific enzymes in plants and pests.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one: This compound shares a similar structure but differs in the presence of a pyridinone ring instead of a pyrazole ring.
4-Bromo-5-fluoro-1H-pyrazole: This compound lacks the 1-methylcyclopropyl group, making it less complex than 4-Bromo-5-fluoro-1-(1-methylcyclopropyl)-1H-pyrazole.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, as well as the 1-methylcyclopropyl group
属性
分子式 |
C7H8BrFN2 |
|---|---|
分子量 |
219.05 g/mol |
IUPAC 名称 |
4-bromo-5-fluoro-1-(1-methylcyclopropyl)pyrazole |
InChI |
InChI=1S/C7H8BrFN2/c1-7(2-3-7)11-6(9)5(8)4-10-11/h4H,2-3H2,1H3 |
InChI 键 |
DYSBZMYYAJQIOK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)N2C(=C(C=N2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)



![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)



